4-(((2-(Trimethylsilyl)ethoxy)carbonyl)amino)butanoic acid
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Overview
Description
4-(((2-(Trimethylsilyl)ethoxy)carbonyl)amino)butanoic acid is a compound that features a trimethylsilyl group, an ethoxycarbonyl group, and an amino acid moiety. This compound is often used in organic synthesis, particularly in the protection of amines due to its stability under various reaction conditions .
Preparation Methods
The synthesis of 4-(((2-(Trimethylsilyl)ethoxy)carbonyl)amino)butanoic acid typically involves the protection of the amino group using the 2-(trimethylsilyl)ethoxycarbonyl (Teoc) group. This process can be carried out using reagents such as N-[(2-(trimethylsilyl)ethoxy)carbonyl]succinimide (Teoc-OSu) in the presence of bases like pyridine or triethylamine . The reaction conditions are generally mild, and the Teoc group is stable towards hydrolysis and other nucleophilic attacks .
Chemical Reactions Analysis
4-(((2-(Trimethylsilyl)ethoxy)carbonyl)amino)butanoic acid undergoes various chemical reactions, including:
Scientific Research Applications
This compound has several applications in scientific research:
Mechanism of Action
The mechanism by which 4-(((2-(Trimethylsilyl)ethoxy)carbonyl)amino)butanoic acid exerts its effects involves the protection of the amino group. The Teoc group forms a stable carbamate linkage with the amine, preventing it from participating in unwanted side reactions. Deprotection occurs through the action of fluoride ions, which attack the silicon atom, leading to β-elimination and decarboxylation .
Comparison with Similar Compounds
Similar compounds to 4-(((2-(Trimethylsilyl)ethoxy)carbonyl)amino)butanoic acid include other carbamate protecting groups such as:
Boc (tert-Butoxycarbonyl): Another commonly used protecting group for amines, which is stable under acidic conditions but can be removed using strong acids.
Cbz (Carbobenzyloxy): A protecting group that is stable under basic conditions and can be removed by hydrogenation.
Fmoc (Fluorenylmethyloxycarbonyl): A protecting group that is stable under basic conditions and can be removed using mild bases.
The uniqueness of this compound lies in its stability towards hydrolysis and nucleophilic attacks, making it suitable for a wide range of synthetic applications .
Properties
IUPAC Name |
4-(2-trimethylsilylethoxycarbonylamino)butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO4Si/c1-16(2,3)8-7-15-10(14)11-6-4-5-9(12)13/h4-8H2,1-3H3,(H,11,14)(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMXKCSZLRBZGGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOC(=O)NCCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO4Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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